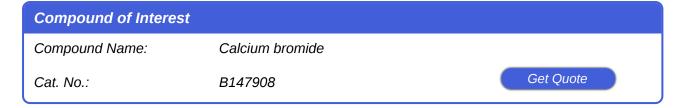


# **Application Notes and Protocols: Calcium Bromide as a Catalyst in Organic Synthesis**

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Calcium bromide** (CaBr<sub>2</sub>) is an inorganic salt that has found utility as an efficient and environmentally friendly Lewis acid catalyst in several organic transformations.[1][2] Its low toxicity, ready availability, and cost-effectiveness make it an attractive alternative to other more hazardous or expensive catalysts.[2] This document provides detailed application notes and protocols for the use of **calcium bromide** in two key multicomponent reactions: the Biginelli synthesis of dihydropyrimidones and the synthesis of bis( $\alpha$ -aminophosphonates). These reactions are of significant interest in medicinal chemistry and drug development due to the pharmacological importance of their products.[2]

# Applications of Calcium Bromide in Organic Synthesis

**Calcium bromide** has been demonstrated to be an effective catalyst primarily in condensation reactions, where it acts as a Lewis acid to activate carbonyl groups, facilitating nucleophilic attack. The applications detailed below highlight its use in solvent-free, microwave-assisted conditions, aligning with the principles of green chemistry.[1][2]

## Biginelli Reaction for the Synthesis of Dihydropyrimidones



### Methodological & Application

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The Biginelli reaction is a one-pot three-component cyclocondensation reaction between an aldehyde, a  $\beta$ -ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs.[1][3] These heterocyclic compounds are of significant interest due to their wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents.[2][3] **Calcium bromide** has been shown to be a highly efficient catalyst for this reaction, particularly under microwave irradiation in solvent-free conditions.[1]

The efficiency of **calcium bromide** as a catalyst in the Biginelli reaction has been optimized, as summarized in the table below for the model reaction of benzaldehyde, ethyl acetoacetate, and urea.



Entry	Catalyst Loading (mol%)	Time (min)	Yield (%)
1	0	15	25
2	0.5	10	41
3	1	5	52
4	2	2	94
5	5	2	95
6	10	1.5	95
7	15	1.5	95
8	20	1.5	94

Reaction Conditions:

1 mmol of

Benzaldehyde, 1

mmol of ethyl

acetoacetate, 1 mmol

of urea, with the

specified amount of

calcium bromide,

irradiated in a

microwave at 400W.

[2]

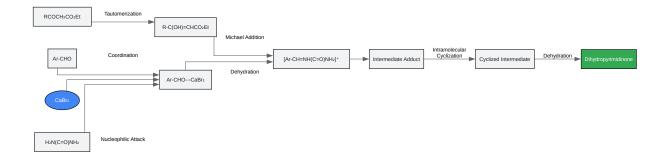
The data clearly indicates that a low catalyst loading of 2 mol% is sufficient to achieve a high yield in a very short reaction time.[2] Increasing the catalyst amount beyond 5 mol% does not significantly improve the yield.[2] This protocol is compatible with a wide range of substituted benzaldehydes, including those with electron-donating and electron-withdrawing groups.[2]

A mixture of an aldehyde (1 mmol), a  $\beta$ -ketoester (e.g., ethyl acetoacetate, 1 mmol), urea or thiourea (1 mmol), and **calcium bromide** (0.02 mmol, 2 mol%) is placed in a reaction flask.[1] The mixture is stirred well and then irradiated in a microwave oven at 400W for the time specified for the particular substrate (typically 2-3 minutes).[1][2] The progress of the reaction is



monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The solid product is then recrystallized from ethanol to afford the pure dihydropyrimidinone.

The following diagram illustrates the proposed mechanism for the **calcium bromide**-catalyzed Biginelli reaction, where CaBr<sub>2</sub> acts as a Lewis acid.



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Caption: Proposed mechanism of CaBr<sub>2</sub> catalyzed Biginelli reaction.

## Synthesis of bis( $\alpha$ -aminophosphonates)

**Calcium bromide** also efficiently catalyzes the one-pot, three-component synthesis of bis( $\alpha$ -aminophosphonates) from 1,2-diphenylethane-1,2-diamine, aromatic aldehydes, and dimethyl phosphite.[4] This reaction is performed under solvent-free conditions with microwave irradiation.[4] The resulting bis( $\alpha$ -aminophosphonates) are compounds of interest for their potential biological activities.

The use of **calcium bromide** as a catalyst under microwave irradiation significantly enhances the yield and reduces the reaction time for the synthesis of  $bis(\alpha$ -aminophosphonates).



Aldehyde Substituent	Catalyst (mol%)	Time (min)	Yield (%)
4-NO <sub>2</sub>	5	5-15	93
4-Cl	5	5-15	90
4-F	5	5-15	88
4-OH	5	5-15	85
2-NO <sub>2</sub>	5	5-15	82

**Reaction Conditions:** 

1,2-diphenylethane-

1,2-diamine (1 mmol),

aromatic aldehyde (2

mmol), dimethyl

phosphite (2.5 mmol),

and calcium bromide

(5 mol%) under

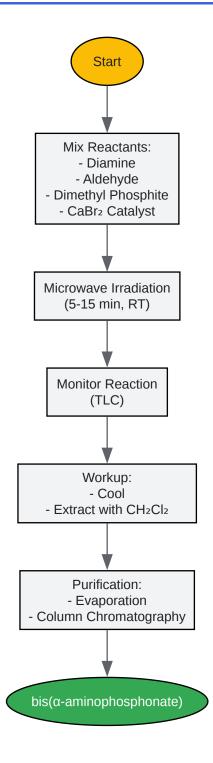
microwave irradiation.

[4]

A mixture of 1,2-diphenylethane-1,2-diamine (1 mmol), an aromatic aldehyde (2 mmol), dimethyl phosphite (2.5 mmol), and **calcium bromide** (5 mol%) is taken in a 50 mL round-bottomed flask.[4] The mixture is then irradiated in a microwave oven for 5-15 minutes at room temperature. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is extracted with dichloromethane. The organic layer is then evaporated to yield the crude product, which can be further purified by column chromatography.

The following diagram outlines the general workflow for the **calcium bromide**-catalyzed synthesis of bis( $\alpha$ -aminophosphonates).





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